molecular formula C16H18N4O2 B2880708 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1795300-08-1

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2880708
CAS No.: 1795300-08-1
M. Wt: 298.346
InChI Key: QBJLDOBAGHXAFH-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that features an imidazo[1,2-b]pyrazole moiety linked to an acetamide group through an ethyl chain

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Chemical Biology: As a probe for studying biological processes or as a ligand for binding to specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl chain.

    Coupling with m-tolyloxyacetic acid: The final step involves coupling the ethylated imidazo[1,2-b]pyrazole with m-tolyloxyacetic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-substituted tolyloxy group.

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyloxy group can affect the compound’s lipophilicity and binding interactions with biological targets.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-13-3-2-4-14(11-13)22-12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLDOBAGHXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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